(E)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Descripción
The compound (E)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a heterocyclic small molecule featuring a benzo[c][1,2,5]thiadiazole core fused with a piperidine ring and a thiophene moiety connected via an α,β-unsaturated ketone (enone) linker. The piperidine ring introduces conformational flexibility, while the thiophene group may facilitate π-π stacking interactions in protein binding pockets. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors associated with inflammation, cancer, or infectious diseases.
Propiedades
IUPAC Name |
(E)-1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-20-17-6-2-3-7-18(17)22(27(20,24)25)15-10-12-21(13-11-15)19(23)9-8-16-5-4-14-26-16/h2-9,14-15H,10-13H2,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFXDFOEWZYKBU-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (E)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a novel derivative that incorporates the 1,3,4-thiadiazole scaffold, which is known for its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.
Overview of Thiadiazole Derivatives
Thiadiazole derivatives are recognized for their broad spectrum of biological activities, including antimicrobial , antitumor , anti-inflammatory , and antioxidant properties. The unique structure of the thiadiazole ring contributes to these activities by facilitating interactions with biological targets such as enzymes and receptors.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance:
- Inhibition against Bacteria: Compounds with the thiadiazole scaffold have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study reported that certain derivatives displayed minimum inhibitory concentrations (MICs) ranging from 16 to 31.25 μg/mL against Staphylococcus aureus and Escherichia coli .
- Fungal Activity: Some derivatives also exhibit antifungal activity against Candida albicans with moderate efficacy .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied:
- Cell Line Studies: Compounds similar to (E)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one have been evaluated against various cancer cell lines. For example, a series of thiadiazole-imidazole derivatives demonstrated moderate to high anticancer activity against liver carcinoma cell lines (HEPG2) when compared to doxorubicin .
Anti-inflammatory and Antioxidant Properties
Thiadiazole derivatives also possess anti-inflammatory properties that can be beneficial in treating conditions characterized by excessive inflammation. They have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives:
| Substituent | Effect on Activity |
|---|---|
| Free amino group at p-position | Moderate activity against bacterial strains |
| Substitution with thiocarbohydrazide | Enhanced activity |
| Presence of electron-withdrawing groups | Generally increases potency |
This table summarizes how different modifications to the thiadiazole structure can influence its biological effectiveness.
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating new thiadiazole derivatives:
- Synthesis and Characterization: A recent study synthesized various 1,3,4-thiadiazole derivatives and characterized their antimicrobial and anticancer activities using molecular docking studies to elucidate binding interactions with target proteins .
- Comparative Studies: In a comparative analysis, new thiadiazole compounds were tested alongside established antibiotics and anticancer agents. Many showed promising results, indicating their potential as alternative therapeutic agents .
Comparación Con Compuestos Similares
Structural Comparison
Key structural analogs of the target compound include derivatives sharing the thiadiazole, piperidine/piperazine, or thiophene moieties. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Compounds
Key Observations :
- The target compound’s benzo[c][1,2,5]thiadiazole core differentiates it from 1,3,4-thiadiazole derivatives (), which exhibit simpler heterocyclic systems but demonstrate antimicrobial activity .
- The enone linker is shared with the pyrazole-piperazine analog (), though the latter’s tetrahydrothiophene dioxido group may alter solubility and target selectivity .
- Thiophene-containing compounds (e.g., ) show bioactivity against mycobacteria, suggesting the thiophene moiety’s role in target engagement .
Bioactivity and Mechanism Insights
Table 2: Bioactivity Comparison
Key Findings :
- Antimicrobial vs. Anti-tubercular Activity : Thiadiazole derivatives () prioritize broad-spectrum antimicrobial effects, whereas quinazolin-4-one-thiazole hybrids () target mycobacteria. The target compound’s benzo[c]thiadiazole may confer unique selectivity due to its fused ring system .
- Bioactivity Clustering : Data mining () indicates that structural similarity (e.g., thiophene + piperidine) correlates with shared modes of action (MoA), such as kinase or protease inhibition . This suggests the target compound may align with clusters targeting inflammatory or proliferative pathways.
Q & A
Basic Question: What are the key steps and intermediates in synthesizing (E)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one?
Methodological Answer:
The synthesis involves multi-step heterocyclic coupling. A typical pathway includes:
Formation of the benzo[c][1,2,5]thiadiazole core : React 3-methyl-1,3-dihydro-2,1-benzothiazole-2,2-dioxide with piperidine derivatives under nucleophilic substitution conditions .
Piperidine functionalization : Introduce the thiophene-containing prop-2-en-1-one moiety via a Wittig or Horner-Wadsworth-Emmons reaction to ensure stereochemical control of the (E)-configured double bond .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (DMF/ethanol) to isolate intermediates and the final compound .
Advanced Question: How can reaction conditions be optimized to improve the yield of this compound using computational or statistical methods?
Methodological Answer:
Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design optimizes solvent ratios and reaction times .
Bayesian Optimization : Use machine learning models to predict optimal conditions from sparse datasets. This method outperforms manual trial-and-error in identifying ideal temperatures (e.g., 60–80°C) and stoichiometric ratios .
Flow Chemistry : Implement continuous-flow systems to enhance mixing and heat transfer, critical for exothermic steps like thiadiazole ring formation .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry of the thiadiazole ring (δ 7.5–8.5 ppm for aromatic protons) and (E)-configuration of the enone (J = 15–16 Hz for trans-coupled olefinic protons) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidine and thiophene moieties .
Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 457.12 [M+H]⁺) and fragmentation patterns .
IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, sulfone S=O at ~1150 cm⁻¹) .
Advanced Question: How can conflicting bioactivity data across studies be systematically addressed?
Methodological Answer:
Standardize Assay Conditions :
- Use consistent microbial strains (e.g., C. albicans ATCC 90028) and culture media (e.g., RPMI-1640 for antifungal assays) .
- Include positive controls (e.g., fluconazole for antifungal studies) to calibrate activity thresholds .
Purity Validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting bioactivity .
Dose-Response Analysis : Calculate IC₅₀ values across multiple replicates to assess reproducibility. Discrepancies may arise from solvent effects (e.g., DMSO vs. ethanol) .
Advanced Question: What strategies mitigate challenges in isolating intermediates during synthesis?
Methodological Answer:
Chromatographic Techniques : Use flash chromatography with dichloromethane/methanol gradients for polar intermediates. For stereoisomers, chiral columns (e.g., Chiralpak IA) resolve enantiomers .
Crystallization Optimization : Adjust solvent polarity (e.g., DMF/water vs. ethanol/hexane) to enhance crystal lattice formation. X-ray diffraction confirms intermediate structures .
In-Situ Monitoring : Employ LC-MS or ReactIR to track reaction progress and identify unstable intermediates requiring immediate isolation .
Advanced Question: How can regioselectivity in thiadiazole ring formation be controlled?
Methodological Answer:
Electrophilic Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) on the benzene ring to direct cyclization to the desired position .
Catalytic Systems : Use Cu(I) or Pd(0) catalysts to promote 5-membered thiadiazole closure over competing 6-membered products .
Temperature Control : Lower temperatures (0–5°C) favor kinetic control, minimizing thermodynamic byproducts .
Advanced Question: How can computational docking predict the compound’s mechanism of action against microbial targets?
Methodological Answer:
Target Selection : Identify homologous proteins (e.g., C. albicans CYP51 for antifungal activity) using BLAST or UniProt .
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand binding. Focus on hydrogen bonds with catalytic residues (e.g., His310 in CYP51) .
MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and energy profiles (MM-PBSA analysis) .
Basic Question: What are the best practices for evaluating antimicrobial activity in vitro?
Methodological Answer:
Broth Microdilution (CLSI Guidelines) :
- Prepare 96-well plates with compound dilutions (0.5–128 µg/mL) and inoculate with 1–5 × 10⁵ CFU/mL .
- Incubate at 37°C for 18–24 hours; measure OD₆₀₀ or use resazurin for viability .
Time-Kill Assays : Assess bactericidal effects by sampling at 0, 4, 8, and 24 hours .
Synergy Testing : Combine with standard antibiotics (e.g., ciprofloxacin) via checkerboard assays to calculate fractional inhibitory concentration indices (FICI) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
